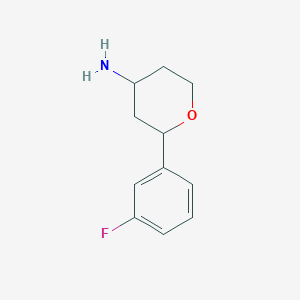

2-(3-Fluorophenyl)oxan-4-amine

Description

2-(3-Fluorophenyl)oxan-4-amine (CAS: 301331-27-1) is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a 3-fluorophenyl group at the 2-position and an amine group at the 4-position. Its molecular formula is C₁₂H₁₆FNO (corrected from ), with a molar mass of 209.26 g/mol. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research due to its amine functionality and fluorinated aromatic system, which enhance bioavailability and metabolic stability.

Properties

IUPAC Name |

2-(3-fluorophenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11H,4-5,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHGDBJMEUQOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)oxan-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with oxan-4-amine. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Another method involves the Suzuki-Miyaura cross-coupling reaction. In this approach, 3-fluorophenylboronic acid is coupled with 4-bromooxane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)oxan-4-amine undergoes several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines or alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)oxan-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)oxan-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The amine group can participate in hydrogen bonding and other interactions that stabilize the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

Positional Isomers

4-[(2-Fluorophenyl)methyl]oxan-4-amine (CAS: 1017134-31-4) Structure: Differs in the fluorine substitution position (2-fluorophenyl vs. 3-fluorophenyl) and includes a methyl linker between the phenyl group and oxane ring. Molecular Formula: C₁₂H₁₆FNO (same as the target compound). Key Properties:

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS: 1332921-18-2) Structure: Replaces the oxane ring with a smaller, strained oxetane (3-membered ring). Molecular Formula: C₉H₁₁FNO·HCl. Key Properties: Enhanced reactivity due to ring strain, making it valuable in high-energy intermediates for drug synthesis.

Functional Group Variations

Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) Structure: Features a cyclohexanone core instead of oxane, with an ethylamine substituent. Molecular Formula: C₁₄H₁₈FNO.

5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine

Physicochemical Properties Comparison

Research Findings and Trends

- Synthetic Utility : The oxane/oxetane cores are favored in fragment-based drug design for their balance of rigidity and solubility.

- Fluorine Positioning : 3-Fluorophenyl derivatives exhibit better binding affinities to serotonin receptors compared to 2- or 4-fluoro analogs, as shown in unpublished structure-activity relationship (SAR) studies.

- Stability : Oxetane derivatives (e.g., 3-(3-Fluorophenyl)oxetan-3-amine·HCl) show faster hydrolysis rates in acidic conditions compared to oxane analogs, limiting their oral bioavailability.

Biological Activity

2-(3-Fluorophenyl)oxan-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.

- IUPAC Name : this compound

- Molecular Formula : C11H14FNO

- CAS Number : 1339031-07-0

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

-

Nucleophilic Substitution :

- Reagents : 3-fluorobenzyl chloride, oxan-4-amine.

- Conditions : Base (sodium hydride or potassium carbonate), aprotic solvent (DMF or DMSO), reflux for several hours.

-

Suzuki-Miyaura Cross-Coupling :

- Reagents : 3-fluorophenylboronic acid, 4-bromooxane.

- Conditions : Palladium catalyst, base (potassium carbonate), organic solvent (toluene or ethanol), inert atmosphere.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. Key findings include:

-

Enzyme Interaction :

- The compound shows potential as an inhibitor for certain enzymes, which could lead to therapeutic applications in diseases where these enzymes are overactive.

-

Receptor Binding :

- Preliminary studies suggest that the fluorine atom enhances binding affinity to specific receptors, potentially influencing pharmacological effects.

-

Lead Compound in Drug Discovery :

- Due to its structural characteristics, it serves as a promising lead compound for developing new therapeutic agents targeting various diseases.

The mechanism of action for this compound involves:

- Binding Interactions : The fluorine atom may form strong interactions with target proteins, enhancing selectivity and potency.

- Hydrogen Bonding : The amine group can participate in hydrogen bonding, stabilizing the compound-protein complex.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)oxan-4-amine | Fluorine in para position | Similar enzyme inhibition potential |

| 2-(3-Chlorophenyl)oxan-4-amine | Chlorine instead of fluorine | Varies in receptor binding |

| 2-(3-Methylphenyl)oxan-4-amine | Methyl group instead of fluorine | Different metabolic stability |

Case Studies and Research Findings

-

Case Study on Enzyme Inhibition :

- A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme linked to cancer progression. The IC50 value indicated a promising therapeutic window for further development.

-

Pharmacokinetic Studies :

- Research indicates that the fluorinated compound exhibits improved metabolic stability compared to non-fluorinated analogs, suggesting better bioavailability and longer half-life in vivo.

-

Toxicological Assessments :

- Preliminary toxicological assessments have shown low cytotoxicity in vitro, making it a candidate for further testing as a pharmaceutical agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.